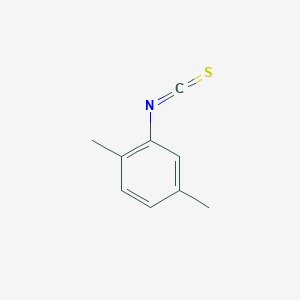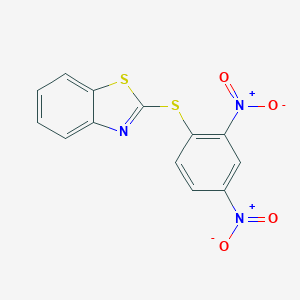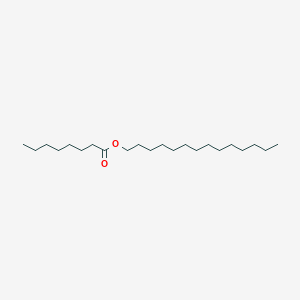
Tetradecyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl octanoate, also known as methyl myristate, is a fatty acid ester commonly used in scientific research. It is a colorless liquid with a mild odor and is soluble in organic solvents such as ethanol, ether, and chloroform. This compound has numerous applications in various fields, including pharmaceuticals, cosmetics, and food industries.
Mechanism Of Action
The mechanism of action of tetradecyl octanoate is not fully understood. However, it is believed to interact with cellular membranes and affect their fluidity and permeability. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical And Physiological Effects
Tetradecyl octanoate has been shown to have various biochemical and physiological effects. It has been reported to increase insulin sensitivity and glucose uptake in adipocytes, making it a potential therapeutic agent for diabetes. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
Tetradecyl octanoate has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It is also a stable compound that can be stored for long periods without degradation. However, it has limitations as well. It is highly lipophilic, which makes it difficult to work with in aqueous solutions. It also has a relatively low boiling point, which can make it difficult to handle at high temperatures.
Future Directions
There are several future directions for research on tetradecyl octanoate. One area of interest is its potential as a therapeutic agent for diabetes and other metabolic disorders. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Further research is also needed to elucidate its mechanism of action and its effects on cellular membranes.
Conclusion
Tetradecyl octanoate is a versatile compound that has numerous applications in scientific research. Its unique properties make it a valuable tool for studying various biochemical and physiological processes. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Synthesis Methods
Tetradecyl octanoate can be synthesized through the esterification reaction between myristic acid and methanol. The reaction is catalyzed by concentrated sulfuric acid and heated to reflux. The product is then purified through distillation and recrystallization to obtain pure tetradecyl octanoate.
Scientific Research Applications
Tetradecyl octanoate has been widely used in scientific research due to its unique properties. It is commonly used as a solvent for lipophilic compounds and as a substrate for lipase activity assays. It is also used as a model compound for studying the metabolism of fatty acid esters in the human body.
properties
CAS RN |
16456-36-3 |
|---|---|
Product Name |
Tetradecyl octanoate |
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
tetradecyl octanoate |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-9-10-11-12-13-14-15-17-19-21-24-22(23)20-18-16-8-6-4-2/h3-21H2,1-2H3 |
InChI Key |
HJUSCZXBOMVODD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCC |
Other CAS RN |
16456-36-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



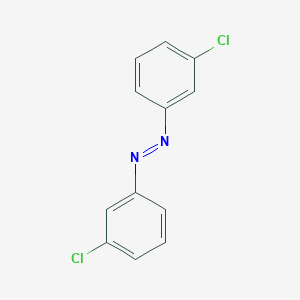
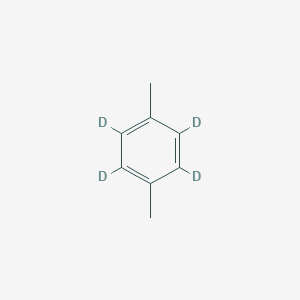
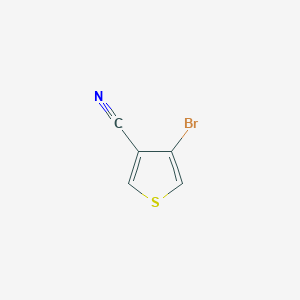
![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)
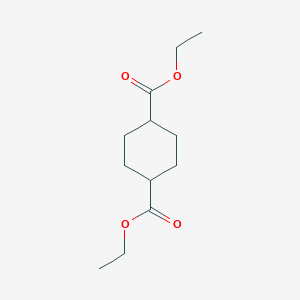
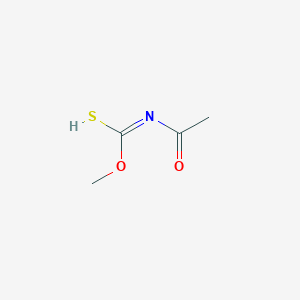
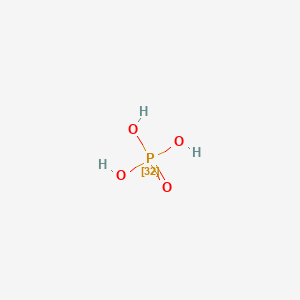
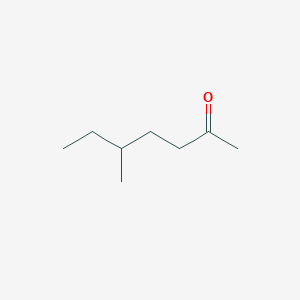
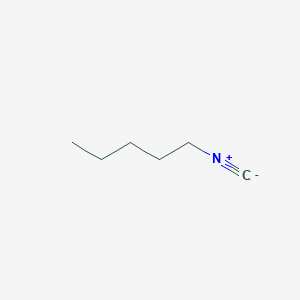
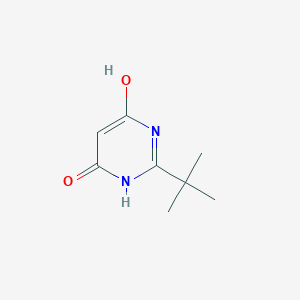
![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)
